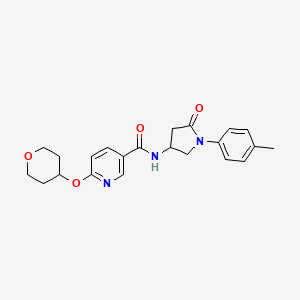

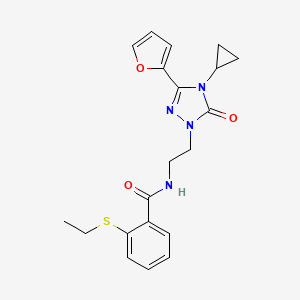

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that appears to be derived from nicotinamide, a form of vitamin B3. The structure suggests the presence of a pyrrolidinone moiety, a p-tolyl group, and a tetrahydropyran linked to a nicotinamide core. This compound may have potential biological activity given its structural complexity and the presence of multiple pharmacophoric elements.

Synthesis Analysis

The synthesis of related nicotinamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of nicotinamide derivatives has been achieved through the reaction of N-1-naphthyl-3-oxobutanamide with arylidinecyanothioacetamide, followed by several cyclization and substitution reactions to yield a variety of heterocyclic compounds . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies involving the formation of amide bonds, cyclization, and substitution reactions are likely employed.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by its heterocyclic rings, amide linkages, and potential for hydrogen bonding. The presence of a pyrrolidinone ring suggests a lactam structure, which is a cyclic amide, and the tetrahydropyran moiety introduces an ether linkage, which could influence the compound's solubility and interaction with biological molecules. The nicotinamide core is a key structural feature that is known to be involved in redox reactions within the body, as seen in the metabolism of nicotinamide into its major metabolites .

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including oxidation, methylation, and the formation of heterocyclic compounds. For example, N-methyl-nicotinamide can be oxidized to N-methyl-2-pyridone-5-carboxylic acid . The compound may also undergo similar reactions, with the potential for oxidation of the pyrrolidinone ring or methylation of the nicotinamide nitrogen. The presence of the tetrahydropyran and p-tolyl groups could also influence the reactivity of the molecule, potentially leading to additional chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The compound is likely to have moderate solubility in organic solvents due to the presence of the tetrahydropyran ether and the aromatic p-tolyl group. The lactam and amide functionalities suggest the potential for hydrogen bonding, which could affect its boiling point, melting point, and solubility in water. The nicotinamide core is known to be involved in hydrogen bonding and redox reactions, which could be relevant for the compound's biological activity and stability .

Scientific Research Applications

Biochemical Significance and Applications

Nicotinamide, a core component of NAD+ and NADP+, plays a crucial role in oxidative reactions and energy metabolism within cells. Derivatives of nicotinamide, such as the one mentioned, could potentially influence these pathways or serve as inhibitors or modulators for specific enzymes. For instance, nicotinamidase from Mycobacterium tuberculosis, involved in the NAD+ salvage pathway, is essential for bacterial survival and pathogenicity. Inhibiting this enzyme, or related ones, with nicotinamide derivatives could offer a route to novel antimicrobial therapies (Seiner, Hegde, & Blanchard, 2010).

Chemical and Physical Properties

The electrochemical behavior of nicotinamide and its derivatives has been studied to understand their roles in biochemical pathways and potential applications in bioelectronic devices. For example, the reduction of nicotinamide in a non-aqueous medium reveals insights into its redox characteristics, which could be relevant for designing bioelectronic sensors or redox mediators in enzymatic reactions (Berchmans & Vijayavalli, 1996).

Structural and Mechanistic Insights

Understanding the structure and reactivity of nicotinamide derivatives can lead to the discovery of novel biochemical interactions and therapeutic agents. For example, the structural analysis of nicotinamide in complex with enzymes or other biological molecules can provide insights into enzyme inhibition, substrate recognition, and the development of drug molecules targeting specific metabolic pathways (Babault et al., 2018).

properties

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-15-2-5-18(6-3-15)25-14-17(12-21(25)26)24-22(27)16-4-7-20(23-13-16)29-19-8-10-28-11-9-19/h2-7,13,17,19H,8-12,14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPDPDNKYRMBFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CN=C(C=C3)OC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)

![[2-Oxo-2-[4-(propanoylamino)phenyl]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2508090.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid](/img/structure/B2508092.png)

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)